D21-2393
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O5S/c1-29-7-6-14-16(10-29)35-21(27-14)20(32)26-15-8-11(22(33)34)2-4-13(15)25-18(30)19(31)28-17-5-3-12(23)9-24-17/h3,5,9,11,13,15H,2,4,6-8,10H2,1H3,(H,25,30)(H,26,32)(H,33,34)(H,24,28,31)/t11-,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYMJNYAASVNAP-CORIIIEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834919-19-6 | |
| Record name | D21-2393 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834919196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D21-2393 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV344R972X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural and Stereochemical Aspects Pertinent to D21 2393 Research
Elucidation of the (1S,3R,4S)-Configuration of D21-2393
The precise three-dimensional arrangement of atoms in D21-2393 is defined by its (1S,3R,4S) stereochemistry, which is crucial for its biological function. The determination of this specific configuration is a result of rigorous stereoselective synthesis and chiral analysis techniques developed during the research and development of its parent compound, Edoxaban (B1671109).
The synthesis of Edoxaban and, by extension, its metabolites like D21-2393, involves the creation of three chiral centers on a cyclohexane (B81311) ring. The control of the stereochemistry at these centers is a significant challenge, with a total of eight possible stereoisomers. researchgate.net Methodologies have been developed to selectively synthesize the desired (1S,3R,4S)-isomer, which is the pharmacologically active form. researchgate.net These synthetic routes are instrumental in providing the enantiomerically pure compound for preclinical and clinical studies.
Furthermore, advanced analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) have been instrumental in separating and identifying the different stereoisomers of Edoxaban and its metabolites. patsnap.comgoogle.com These methods utilize chiral stationary phases that can differentiate between the enantiomers and diastereomers, allowing for the confirmation of the absolute configuration of the desired product, D21-2393. patsnap.comgoogle.com The combination of stereoselective synthesis and sophisticated chiral separation provides unequivocal evidence for the assigned (1S,3R,4S)-configuration of D21-2393.
Influence of Cyclohexane, Pyridine (B92270), and Thiazolopyridine Moieties on Molecular Recognition
The molecular architecture of D21-2393 is comprised of three key structural components: a substituted cyclohexane ring, a chloropyridine moiety, and a thiazolopyridine bicycle. Each of these fragments plays a distinct and vital role in the compound's ability to recognize and bind to its biological target, Factor Xa. Factor Xa inhibitors are known to bind in a characteristic L-shaped conformation within the active site of the enzyme, which is comprised of distinct S1 and S4 pockets. nih.gov
The chloropyridine moiety of D21-2393 is analogous to the P1 group in other Factor Xa inhibitors and is crucial for anchoring the molecule into the S1 specificity pocket of the enzyme. nih.gov This deep, negatively charged pocket favorably accommodates the electron-rich aromatic ring of the chloropyridine. The chlorine substituent further enhances the binding affinity through specific interactions within the pocket.
The central cyclohexane ring serves as a scaffold, correctly positioning the P1 (chloropyridine) and P4 (thiazolopyridine) moieties for optimal interaction with the S1 and S4 pockets of Factor Xa, respectively. The stereochemistry of the substituents on the cyclohexane ring dictates the precise spatial orientation of these key binding groups.
Conformational Analysis and its Implications for Biomolecular Interactions
The biological activity of a flexible molecule like D21-2393 is not only dependent on its static structure but also on its conformational dynamics. The molecule can adopt various shapes, or conformations, in solution, and it is the adoption of a specific low-energy, "bioactive" conformation that allows for effective binding to its target enzyme.
The cyclohexane ring in D21-2393 predominantly exists in a stable chair conformation. The substituents on this ring can occupy either axial or equatorial positions. Due to steric hindrance, known as 1,3-diaxial interactions, bulky substituents preferentially occupy the equatorial positions to minimize steric strain. pressbooks.publibretexts.orglibretexts.org In the case of D21-2393, the (1S,3R,4S)-configuration places the large substituents in equatorial or pseudo-equatorial positions in the most stable chair conformation, which is essential for presenting the correct vector for the attached pyridine and thiazolopyridine moieties to bind to their respective pockets in Factor Xa.
Computational methods, such as molecular mechanics and molecular dynamics simulations, are powerful tools for exploring the conformational landscape of molecules like D21-2393. nih.govwustl.eduresearchgate.net These studies can identify the low-energy conformations and the energy barriers between them. Theoretical studies on similar Factor Xa inhibitors have shown that these molecules adopt a characteristic L-shape in their bound state, and the flexibility of the molecule allows it to transition from its solution conformation to this bioactive conformation upon entering the enzyme's active site. nih.gov Understanding the conformational preferences of D21-2393 is therefore critical for a complete picture of its biomolecular interactions and for the rational design of analogues with improved properties.
Interactive Data Table: Physicochemical Properties of D21-2393
| Property | Value | Source |
| IUPAC Name | (1S,3R,4S)-4-[[2-[(5-chloro-2-pyridyl)amino]-2-oxo-acetyl]amino]-3-[[(5-methyl-4,5,6,7-tetrahydro patsnap.comnih.govthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexanecarboxylic acid | MedchemExpress medchemexpress.com |
| Molecular Formula | C22H25ClN6O5S | MedchemExpress medchemexpress.com |
| Molecular Weight | 520.99 g/mol | MedchemExpress medchemexpress.com |
| Stereochemistry | (1S,3R,4S) | Edoxaban Wikipedia wikipedia.org |
| Parent Compound | Edoxaban | Edoxaban Wikipedia wikipedia.org |
Metabolism and Disposition Research of D21 2393
Enzymatic Pathways Governing the Formation of D21-2393
Role of Carboxylesterase 1 in Edoxaban (B1671109) Biotransformation to D21-2393
The formation of D21-2393 from its parent compound, edoxaban, is catalyzed by the enzyme carboxylesterase 1 (CES1) . nih.govfda.gov This metabolic conversion occurs through hydrolysis . pmda.go.jpclinicaltrials.gov Specifically, CES1 facilitates the hydrolysis of the N,N-dimethylcarbamoyl group of edoxaban to produce the carboxylate metabolite, D21-2393. pmda.go.jp This enzymatic reaction is a key step in the metabolism of edoxaban, and CES1 is the primary enzyme responsible for this transformation in the human liver. fda.govclinicaltrials.gov The metabolic pathway appears to be human-specific. nih.gov
Comparative Metabolic Profiles of D21-2393 Across In Vitro and In Vivo Preclinical Models
The metabolic profile of D21-2393 has been characterized in both laboratory-based (in vitro) and animal (in vivo) studies. These preclinical models provide valuable insights into its pharmacological activity and disposition.
In in vitro studies, D21-2393 has demonstrated competitive inhibition of factor Xa, a critical component of the blood coagulation cascade. pmda.go.jp The inhibitory constant (Ki) of D21-2393 against human factor Xa has been measured at 0.767 nM . pmda.go.jp In comparison, its activity against rat factor Xa is less potent, with a Ki of 6.88 nM . pmda.go.jp The in vitro plasma protein binding for D21-2393 is approximately 80% , which is higher than that of its parent compound, edoxaban (~55%). nih.govciteline.com
In vivo studies in animal models have shown that D21-2393 exhibits dose-dependent antithrombotic activity. fda.gov However, the systemic exposure to D21-2393 is significantly lower than that of edoxaban, accounting for less than 10% of the total systemic exposure of the parent drug in humans. nih.govciteline.com In juvenile rats, the systemic exposure to D21-2393 was observed to decrease after several weeks of dosing, which is attributed to the maturation of metabolic processes with age. nih.gov
Table 1: Comparative Preclinical Data for D21-2393
| Parameter | Species/System | Value |
|---|---|---|
| Factor Xa Inhibition (Ki) | Human | 0.767 nM pmda.go.jp |
| Rat | 6.88 nM pmda.go.jp | |
| Plasma Protein Binding | In Vitro | ~80% nih.govciteline.com |
| Systemic Exposure (vs. Edoxaban) | Human (In Vivo) | <10% nih.govciteline.com |
Research on Factors Influencing D21-2393 Systemic Exposure and Metabolic Fate
Several factors have been identified that can influence the systemic exposure and metabolic fate of D21-2393. These include physiological conditions and the co-administration of other drugs.
Renal Function: Impaired renal function is expected to impact the pharmacokinetics of D21-2393. citeline.com
Drug Interactions:
OATP1B1 Inhibitors: D21-2393 is a substrate of the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1) . nih.govresearchgate.net Co-administration of OATP1B1 inhibitors, such as cyclosporine , can significantly increase the systemic exposure of D21-2393. nih.govfda.gov One study reported that co-administration of cyclosporine increased the total and peak systemic exposure to D21-2393 by 6.87-fold and 8.71-fold, respectively. fda.gov
P-glycoprotein (P-gp) Inducers: The co-administration of P-gp inducers like rifampin has been shown to decrease the total systemic exposure of edoxaban while increasing the peak systemic exposure of D21-2393. fda.gov Specifically, rifampin co-administration led to a 2.86-fold increase in the total systemic exposure and a 5.06-fold increase in the peak systemic exposure of the metabolite. fda.gov
Food: The presence of food can influence the formation of D21-2393. Studies in healthy volunteers have shown that food intake leads to a lower exposure of D21-2393 and a reduced metabolite-to-parent ratio compared to a fasting state. nih.gov
Table 2: Factors Influencing D21-2393 Systemic Exposure
| Factor | Effect on D21-2393 Exposure | Mechanism/Note |
|---|---|---|
| Impaired Renal Function | Expected to be impacted citeline.com | |
| Cyclosporine (OATP1B1 Inhibitor) | Significant Increase fda.gov | Inhibition of hepatic uptake via OATP1B1. fda.gov |
| Rifampin (P-gp Inducer) | Increased peak exposure fda.gov | Affects parent drug (edoxaban) metabolism. fda.gov |
| Food | Decreased exposure and metabolite-to-parent ratio nih.gov | Suggests food involvement in the formation process. nih.gov |
Molecular and Pharmacological Research of D21 2393
Mechanism of Action: Factor Xa (FXa) Inhibition by D21-2393
The primary mechanism of action of D21-2393 is the direct, competitive, and reversible inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade. FXa is situated at the convergence of the intrinsic and extrinsic pathways of blood coagulation and is responsible for the conversion of prothrombin to thrombin. nih.gov By inhibiting FXa, D21-2393 effectively reduces thrombin generation, thereby preventing the formation of fibrin (B1330869) clots. nih.gov
Quantitative Kinetic and Binding Studies of FXa Interaction
D21-2393 has been identified as a potent inhibitor of FXa. In vitro studies have demonstrated its significant anticoagulant activity. The half-maximal inhibitory concentration (IC50) of D21-2393 for anti-FXa activity has been reported to be 1.8 nM. nih.govnih.govresearchgate.net This indicates a high affinity for the FXa enzyme, which is even more potent than its parent compound, edoxaban (B1671109) (IC50 of 3 nM). nih.gov
While specific kinetic constants such as the inhibition constant (Ki), association rate constant (kon), and dissociation rate constant (koff) for D21-2393 are not widely published in the public domain, the low nanomolar IC50 value suggests a strong and effective binding to the active site of FXa. The binding of direct FXa inhibitors like edoxaban and its metabolites occurs at the active site of the FXa molecule, specifically interacting with the S1 and S4 pockets, which are key for substrate recognition and catalysis.
Table 1: In Vitro Inhibitory Activity against Factor Xa
| Compound | IC50 (nM) for anti-FXa activity |
| D21-2393 (Edoxaban M4) | 1.8 nih.govnih.govresearchgate.net |
| Edoxaban (Parent Compound) | 3 nih.gov |
Identification and Characterization of Putative Molecular Targets and Off-Targets for D21-2393
The primary molecular target of D21-2393 is unequivocally Factor Xa. The high potency and specificity for FXa are central to its therapeutic effect.
Information regarding the comprehensive off-target profiling of D21-2393 is not extensively available in published literature. Generally, direct oral anticoagulants are designed for high selectivity to their target protease to minimize off-target effects. For the parent compound, edoxaban, a high degree of selectivity for FXa over other serine proteases involved in the coagulation cascade (such as thrombin) and other physiological processes has been established. It is plausible that D21-2393 retains a similar high selectivity profile, though specific screening data for D21-2393 against a panel of other proteases and receptors is not readily accessible.
Modulation of Cellular and Biochemical Signaling Pathways by D21-2393 in Research Systems
The principal and intended effect of D21-2393 on cellular and biochemical signaling is the downstream consequence of FXa inhibition. By blocking the generation of thrombin, D21-2393 indirectly modulates all thrombin-mediated signaling pathways. Thrombin is a pleiotropic enzyme that, in addition to its role in fibrin clot formation, activates a variety of cellular responses through protease-activated receptors (PARs). Therefore, by reducing thrombin levels, D21-2393 can be expected to attenuate thrombin-induced platelet aggregation, endothelial cell activation, and inflammatory responses.
Direct studies investigating the modulation of other cellular and biochemical signaling pathways by D21-2393 independent of its anti-FXa activity are not currently available in the scientific literature.
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies of D21-2393
Specific Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) studies focusing solely on D21-2393 are limited. However, insights can be drawn from the broader research on edoxaban and its metabolites.
D21-2393 is the product of the hydrolysis of the ester group in edoxaban to a carboxylic acid. This structural modification from the parent compound results in a slight increase in the in vitro potency against FXa (IC50 of 1.8 nM for D21-2393 vs. 3 nM for edoxaban). nih.gov This suggests that the terminal carboxylic acid group may form additional or more favorable interactions within the active site of FXa compared to the ester group of edoxaban.
The core pharmacophore responsible for FXa binding is retained in D21-2393. The key interactions for direct FXa inhibitors typically involve the occupation of the S1 and S4 pockets of the enzyme. The specific moieties of D21-2393 that engage in these interactions are crucial for its inhibitory activity. The increased potency of D21-2393 highlights the importance of the terminal group in optimizing the binding affinity to FXa. Further detailed structural studies, such as co-crystallization of D21-2393 with FXa, would be necessary to fully elucidate the specific molecular interactions that contribute to its enhanced inhibitory activity and to provide a more comprehensive SMR understanding.
Preclinical Research Methodologies and Findings of D21 2393
In Vitro Experimental Models for Mechanistic Investigations
In vitro studies are crucial for elucidating the fundamental mechanisms by which a compound interacts with biological systems. For D21-2393, these investigations aimed to understand its potential enzymatic interactions and its effects on relevant biological processes in isolated systems.
Enzymatic Inhibition Assays and Cell-Based Permeability Studies
Enzymatic studies related to D21-2393 have primarily focused on its formation from the parent compound, edoxaban (B1671109). Research indicates that D21-2393 is primarily formed through the hydrolysis of the N,N-dimethylcarbamoyl group of edoxaban, a process mediated by Carboxylesterase 1 (CES1) fda.gov. Metabolism by CYP3A also contributes to the formation of other metabolites, including other active ones fda.gov.
While in vitro receptor binding studies were conducted for the parent compound edoxaban, specific detailed enzymatic inhibition assays or cell-based permeability studies directly evaluating D21-2393's interaction with a broad range of enzymes or its passive or active transport across cell membranes were not prominently detailed in the provided search results, beyond its formation pathway fda.gov. General methodologies for enzymatic inhibition studies and cell permeability assessments are well-established in preclinical research bioivt.comnih.gov.
Research on Pharmacodynamic Biomarkers in Isolated Systems
D21-2393 has been identified as a pharmacologically active metabolite of edoxaban ashpublications.orgeuropa.euresearchgate.net. Studies have shown that edoxaban exhibits concentration-dependent effects on key coagulation parameters such as anti-Factor Xa activity, prothrombin time (PT), and activated partial thromboplastin (B12709170) time (aPTT) fda.gov. Given that D21-2393 is an active metabolite, it is expected to contribute to these pharmacodynamic effects. Research has demonstrated that the effects of edoxaban on pharmacodynamic biomarkers are concentration-dependent and correlate linearly with the plasma level of the compound, and this likely extends to the active metabolite D21-2393 researchgate.netresearchgate.net. Ex vivo studies have also been utilized to assess the inhibition of coagulation biomarkers by edoxaban and its metabolites clinicaltrials.gov.
In Vivo Experimental Models for Compound Characterization and Pharmacodynamic Response
In vivo studies using animal models are essential for evaluating the systemic effects of a compound, including its pharmacokinetics and pharmacodynamics, in a complex biological environment.
Animal Models for Investigations of Coagulation Parameters and Thrombosis Pathways
Animal models are widely used to investigate coagulation parameters and thrombosis pathways in preclinical research mdpi.complos.orgnih.govamegroups.org. These models help to understand the antithrombotic potential of compounds and their impact on the coagulation cascade.
However, D21-2393 is noted as a major human-specific metabolite that is only present in trace amounts in animals used in non-clinical studies fda.goveuropa.eu. This significant inter-species difference in metabolism limits the direct assessment of D21-2393's specific effects on coagulation parameters and thrombosis pathways in standard animal models at exposures comparable to those seen in humans fda.goveuropa.eu. Preclinical studies with the parent compound, edoxaban, in animal models have shown reductions in anti-FXa activity and associated bleeding ashpublications.org.
Studies on Metabolite Exposure and Inter-species Differences in Animal Models
Studies on D21-2393 in animal models have primarily focused on its potential toxicity rather than detailed pharmacokinetic/pharmacodynamic characterization due to its low exposure in these species fda.goveuropa.eu. D21-2393 is identified as the most abundant metabolite in humans, representing less than 10% of the parent drug exposure in healthy subjects europa.euciteline.com. In contrast, it is only found in trace amounts in non-clinical animal studies fda.goveuropa.eu. This highlights a notable inter-species difference in the metabolic profile of edoxaban, with D21-2393 being a significant human metabolite with limited systemic exposure in commonly used laboratory animals fda.govfda.goveuropa.euresearchgate.netresearchgate.net.
Pharmacokinetic studies in humans have characterized the exposure of both edoxaban and D21-2393. The peak concentration of D21-2393 is typically reached within 2 hours post-dose of edoxaban researchgate.netresearchgate.net. The exposure (AUC) of total D21-2393 has been reported to be less than 10% of the parent drug in healthy adults citeline.com.
Advanced Research Techniques in Preclinical Assessment (e.g., DNA synthesis research, micronucleus study methodologies)
Advanced research techniques are employed in preclinical assessment to evaluate various aspects of a compound's potential impact, including genotoxicity. Studies on D21-2393 have included assessments of its potential to cause genetic damage.
In the Ames test, which assesses gene mutations, D21-2393 was negative at concentrations up to 5000 μg/ml, both with and without metabolic activation fda.goveuropa.eu.
However, in in vitro chromosomal aberration tests conducted in Chinese Hamster Lung (CHL) cells, D21-2393 induced numerical aberrations (polyploidy) at concentrations of ≥1250 μg/ml, with and without S9-activation fda.goveuropa.eu. A follow-up study specifically focusing on numerical chromosomal aberrations in human lymphocytes also showed an increase in polyploidy induced by DU-176b (edoxaban), and D21-2393 was also tested in a polyploidy test using human peripheral lymphocytes, which was negative fda.goveuropa.eu.
The genotoxicity findings for D21-2393 are summarized in the table below:
| Genotoxicity Test | Species/Cell Type | Result | Reference |
| Unscheduled DNA Synthesis (UDS) Test | Rat | Negative | fda.goveuropa.eu |
| In Vivo Bone Marrow Micronucleus Test | Rat | Negative | fda.goveuropa.eu |
| Ames Test | in vitro (bacterial) | Negative (up to 5000 μg/ml) | fda.goveuropa.eu |
| Chromosomal Aberration Test | CHL cells (in vitro) | Induced polyploidy (≥1250 μg/ml) | fda.goveuropa.eu |
| Polyploidy Test | Human Lymphocytes (in vitro) | Negative | fda.goveuropa.eu |
These preclinical studies provide valuable insights into the characteristics of D21-2393, particularly highlighting its role as a major human metabolite of edoxaban and detailing its genotoxic profile.
Analytical Methodologies for D21 2393 Research
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely employed technique for the precise quantification of D21-2393 in complex biological matrices. This method offers high sensitivity and selectivity, crucial for accurately measuring low concentrations of the metabolite. Validated LC-MS/MS methods have been developed and utilized for determining D21-2393 concentrations in plasma and other biological samples. fda.govresearchgate.netpmda.go.jpresearchgate.net
A validated Turbo Ion Spray LC-MS/MS method has been reported for measuring plasma levels of D21-2393. researchgate.net The Lower Limit of Quantification (LLOQ) for this method was established at 0.0792 ng/mL, demonstrating its capability to detect D21-2393 at low levels. researchgate.net LC-MS/MS has also been used to measure D21-2393 concentrations in rat plasma during toxicity studies. pmda.go.jp Furthermore, this technique, often coupled with HPLC, is instrumental in analyzing metabolites present in urine, bile, and feces samples. pmda.go.jp
The application of LC-MS/MS ensures reliable quantification of D21-2393, which is essential for characterizing its pharmacokinetic profile and understanding its exposure levels in various studies.
Development and Validation of Bioanalytical Assays for D21-2393 in Biological Matrices
The development and validation of bioanalytical assays for D21-2393 in biological matrices are critical steps to ensure the reliability and accuracy of the data obtained in research studies. Validated LC-MS/MS methods are central to these bioanalytical assays. researchgate.netpmda.go.jp
Reports indicate the existence of analytical methods and associated validation reports specifically for D21-2393. fda.gov A validated Turbo Ion Spray LC-MS/MS method has been specifically developed for measuring plasma levels of both edoxaban (B1671109) and its metabolite, D21-2393. researchgate.net In the context of toxicity studies in rats, plasma D21-2393 concentrations were measured using a validated LC-MS/MS method. pmda.go.jp
A comprehensive validation of assay methods for edoxaban and its metabolites, including D21-2393, in human plasma and urine has been performed. researchgate.net This validation process typically covers key parameters such as sensitivity, linearity, Lower Limit of Quantification (LLOQ), precision, accuracy, stability, matrix effect, and recovery. researchgate.net These validation procedures are crucial to confirm that the analytical method is suitable for its intended purpose, providing confidence in the quantitative results obtained from biological samples.
Advanced Chromatographic and Spectroscopic Approaches in Metabolite Characterization
Advanced chromatographic and spectroscopic approaches are indispensable for the comprehensive characterization of D21-2393 and its related metabolites. High-Performance Liquid Chromatography (HPLC) is frequently used to separate and analyze the parent compound and its metabolites in various biological samples, allowing for the determination of their relative proportions. pmda.go.jp
The combination of HPLC with techniques such as radiography (HPLC-radiography) and Mass Spectrometry (LC-MS/MS) is powerful for the analysis and identification of metabolites in matrices like urine, bile, and feces. pmda.go.jp This hyphenated approach allows for the detection of radiolabeled metabolites and provides structural information through mass analysis.
While the detailed spectroscopic characterization (e.g., UV, IR, NMR, MS, X-ray crystallography) is often reported for the parent compound (edoxaban) during its initial characterization pmda.go.jp, similar spectroscopic principles and techniques are applied to elucidate the structures of metabolites like D21-2393.
Studies have identified several metabolites of edoxaban in different species using these advanced techniques. In rats and monkeys, major metabolites found in plasma, urine, bile, and feces included D21-2393, D21-3231 (a dechloropyridinyl amine hydrolytic product), D21-1402 (N-demethylated at the tetrahydrothiazolopyridine ring), D103-2684 (N-oxide at the tetrahydrothiazolopyridine ring), D21-2135 (N-demethylated at the N,N-dimethylcarbamoyl group), and a putative hydroxymethyl metabolite of the N,N-dimethylcarbamoyl group. pmda.go.jp The use of advanced chromatographic separation coupled with sensitive spectroscopic detection, particularly mass spectrometry, is fundamental to the identification and structural characterization of these metabolic products, including D21-2393.
Data Table: Lower Limit of Quantification (LLOQ) for D21-2393 in Plasma
| Matrix | Analytical Method | LLOQ (ng/mL) | Citation |
| Plasma | Validated Turbo Ion Spray LC-MS/MS | 0.0792 | researchgate.net |
Data Table: Identified Metabolites of Edoxaban (including D21-2393)
| Metabolite Name/Identifier | Description | Detection Method(s) | Species Studied | Citation |
| D21-2393 | Carboxylate produced by hydrolysis of N,N-dimethylcarbamoyl group | LC-MS/MS, HPLC | Rat, Monkey | pmda.go.jppmda.go.jp |
| D21-3231 | Hydrolysis product (dechloropyridinyl amine) | HPLC-radiography, LC-MS/MS | Rat, Monkey | pmda.go.jp |
| D21-1402 | N-demethylated at tetrahydrothiazolopyridine ring (5-position) | HPLC-radiography, LC-MS/MS | Rat, Monkey | pmda.go.jp |
| D103-2684 | N-oxide at tetrahydrothiazolopyridine ring (5-position) | HPLC-radiography, LC-MS/MS | Rat, Monkey | pmda.go.jp |
| D21-2135 | N-demethylated at N,N-dimethylcarbamoyl group | HPLC-radiography, LC-MS/MS | Rat, Monkey | pmda.go.jp |
| Putative Hydroxymethyl Metabolite | Hydroxymethyl at N,N-dimethylcarbamoyl group | HPLC-radiography, LC-MS/MS | Rat | pmda.go.jp |
Theoretical and Computational Approaches in D21 2393 Research
Molecular Docking and Dynamics Simulations for Elucidating Target Binding Modes
While specific molecular docking and dynamics simulation studies exclusively focused on D21-2393 are not extensively detailed in publicly available literature, the compound's activity as a potent, competitive inhibitor of FXa suggests a binding mode similar to its parent compound, edoxaban (B1671109). pmda.go.jp D21-2393, which is the carboxylate form of edoxaban produced by the hydrolysis of the N,N-dimethylcarbamoyl group, is recognized as an equipotent active metabolite. europa.eufda.gov
In vitro studies have quantified the inhibitory potency of D21-2393 against FXa. The inhibition constant (Ki) of D21-2393 has been determined for both human and rat FXa, demonstrating its high affinity for the enzyme's active site. pmda.go.jp The compound competitively inhibits both human and rat factor Xa. pmda.go.jp
| Species | Inhibition Constant (Ki) |
|---|---|
| Human Factor Xa | 0.767 nM |
| Rat Factor Xa | 6.88 nM |
Data derived from a study on the pharmacological activity of metabolite D21-2393. pmda.go.jp
Molecular docking and dynamics simulations for edoxaban have presumably guided the understanding of the binding interactions of its metabolites. These computational techniques would typically be employed to model the precise orientation and conformation of D21-2393 within the active site of FXa. Key interactions would involve the formation of hydrogen bonds, hydrophobic interactions, and electrostatic interactions with critical amino acid residues in the S1 and S4 pockets of the FXa enzyme. The carboxylate group of D21-2393, which differentiates it from edoxaban, would be a key focus of such simulations to understand its specific contribution to the binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for D21-2393 and its Analogs
Specific Quantitative Structure-Activity Relationship (QSAR) models for D21-2393 and its analogs are not prominently described in the reviewed literature. However, the development of such models would be a logical step in the exploration of FXa inhibitors related to edoxaban. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For D21-2393 and its analogs, a QSAR model would correlate various molecular descriptors with their FXa inhibitory activity (e.g., Ki or IC50 values). These descriptors can be categorized as:
Electronic: such as partial charges, dipole moments, and frontier orbital energies.
Steric: including molecular volume, surface area, and specific conformational parameters.
Hydrophobic: like the logarithm of the partition coefficient (logP).
Topological: which describe the connectivity and branching of the molecular structure.
The data from in vitro studies, such as the reported IC50 values for the inhibition of human and rat FXa by D21-2393 and other metabolites, would serve as the dependent variables in the development of a QSAR model. fda.gov The insights gained from a robust QSAR model could facilitate the design of novel analogs with potentially improved potency, selectivity, or pharmacokinetic profiles.
In Silico Predictions of Metabolic Transformations and Potential Interactions
A key study successfully developed a whole-body PBPK parent-metabolite model for edoxaban and its active metabolite, D21-2393 (referred to as M4 in the study). researchgate.net This model was instrumental in predicting the pharmacokinetic profiles and potential for drug-drug-disease interactions.
Metabolic Transformations:
In silico tools can predict the metabolic stability of compounds. researchgate.netnih.govmdpi.comnih.govmdpi.com For D21-2393, PBPK models incorporate its formation from edoxaban and its subsequent elimination pathways. While edoxaban undergoes minimal metabolism, the formation of D21-2393 is a significant transformation. fda.gov The model would simulate the rate of this conversion and the further metabolism or excretion of D21-2393.
Potential Interactions:
| Compound | Parameter | Value |
|---|---|---|
| D21-2393 | Peak Plasma Concentration (Tmax) | Reached within 2 hours post-dose of edoxaban |
| Dose-Exposure Relationship | Slightly lower-than-dose-proportional |
Pharmacokinetic parameters of D21-2393 following oral administration of edoxaban. researchgate.net
The use of these predictive computational models is invaluable in modern drug development, allowing for the anticipation of potential clinical scenarios and informing the design of clinical trials.
Future Directions and Emerging Research Avenues for D21 2393
Elucidating Novel Biological Roles and Unexplored Molecular Interactions
A crucial area of exploration is the interaction of D21-2393 with various plasma proteins and cellular receptors beyond its primary target. The binding characteristics of a metabolite to plasma proteins can significantly influence its free concentration and, consequently, its pharmacological activity and disposition. While the albumin binding rate of D21-2393 has been noted to differ from that of edoxaban (B1671109), a more comprehensive profiling of its interactions with other plasma proteins is warranted. researchgate.net
Furthermore, the interaction of D21-2393 with drug transporters is of considerable interest. It has been identified as a substrate for the organic anion transporting polypeptide 1B1 (OATP1B1). researchgate.net Inhibition of this transporter can lead to a significant increase in the plasma concentration of D21-2393, highlighting the clinical relevance of this interaction. nih.govresearchgate.net Future studies should investigate other potential transporter interactions that may affect its pharmacokinetics and contribute to inter-individual variability in response.
Table 1: Comparative Pharmacokinetic and Transporter Interaction Profile
| Parameter | D21-2393 (Edoxaban M4) | Edoxaban (Parent Compound) |
| Primary Target | Factor Xa | Factor Xa |
| Known Transporter Interaction | OATP1B1 Substrate | P-glycoprotein (P-gp) Substrate |
| Albumin Binding Rate | ~80% | ~55% |
This table is generated based on available data and highlights key differentiating characteristics that warrant further investigation. researchgate.net
Advancements in Synthetic Methodologies for Isotopic Labeling and Analog Generation
To facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties and to probe the specific biological activities of D21-2393, the development of advanced synthetic methodologies is paramount.
Isotopic Labeling: The synthesis of isotopically labeled D21-2393 (e.g., with 13C, 14C, or 3H) is essential for conducting sensitive and specific pharmacokinetic and metabolic studies. While methods for the synthesis of edoxaban have been established, specific and efficient routes to isotopically labeled D21-2393 are not widely reported. oup.compace-cme.org Future synthetic efforts should focus on developing robust methods for introducing isotopic labels at specific positions within the D21-2393 molecule. This would enable precise tracing and quantification in complex biological matrices, aiding in the elucidation of its metabolic fate and potential for tissue accumulation.
Analog Generation: The generation of a library of D21-2393 analogs through targeted chemical modifications would be a powerful tool for structure-activity relationship (SAR) studies. By systematically altering different functional groups on the D21-2393 scaffold, researchers can identify key molecular determinants for its interaction with FXa and other potential off-target proteins. This approach could lead to the design of second-generation molecules with improved potency, selectivity, or pharmacokinetic profiles.
Table 2: Potential Synthetic Modifications for D21-2393 Analog Generation
| Region of Modification | Potential Chemical Changes | Research Objective |
| Cyclohexanecarboxylic acid moiety | Esterification, amidation, bioisosteric replacement | Investigate importance for target binding and solubility |
| Thiazolopyridine core | Substitution at different positions, ring modification | Explore impact on potency and selectivity |
| Chloropyridinyl group | Halogen substitution, replacement with other heterocycles | Modulate electronic properties and potential for off-target interactions |
This table outlines hypothetical synthetic strategies for generating D21-2393 analogs and their potential research applications.
Integration of Multi-Omics Data for a Comprehensive Systems Biology Understanding of D21-2393 Action
A systems biology approach, integrating various "omics" datasets, holds the key to a holistic understanding of the physiological effects of D21-2393. rsc.orgnih.gov Moving beyond single-target interactions, this approach can reveal the broader impact of the metabolite on complex biological networks.
Future research should aim to generate and integrate data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of D21-2393 action. For instance, transcriptomic studies could identify changes in gene expression in relevant cell types (e.g., hepatocytes, endothelial cells) upon exposure to D21-2393, potentially revealing novel regulatory pathways affected by the metabolite. Proteomic analyses could identify changes in protein expression or post-translational modifications, providing further insight into its mechanism of action and potential off-target effects.
Metabolomic profiling of plasma or urine following administration of edoxaban could provide a detailed picture of the metabolic pathways influenced by both the parent drug and D21-2393. By integrating these multi-omics datasets, researchers can build predictive models of D21-2393's effects, potentially identifying biomarkers for efficacy and safety, and paving the way for a more personalized approach to anticoagulant therapy. nih.govrsc.orgnih.gov
Table 3: Hypothetical Multi-Omics Integration for D21-2393 Research
| Omics Layer | Potential Data Generated | Integrated Biological Insight |
| Genomics | Identification of genetic variants in transporter genes (e.g., SLCO1B1) | Understanding inter-individual variability in D21-2393 pharmacokinetics |
| Transcriptomics | Changes in gene expression in liver and endothelial cells | Elucidation of downstream signaling pathways and potential off-target effects |
| Proteomics | Alterations in protein abundance and post-translational modifications | Identification of novel protein interaction partners and affected cellular processes |
| Metabolomics | Perturbations in endogenous metabolite profiles in plasma and urine | Mapping the broader metabolic impact of D21-2393 |
This table illustrates a conceptual framework for integrating multi-omics data to achieve a systems-level understanding of D21-2393.
Q & A
What criteria define a strong research question for studying D21-2393 in preclinical settings?
A robust research question should align with the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) and address gaps in existing literature . For example, a question like "How does D21-2393 modulate [specific biological pathway] in [cell/animal model] compared to existing compounds?" ensures clarity and relevance. Avoid vague terms; instead, specify mechanisms (e.g., pharmacokinetics, receptor binding) and contextualize the compound’s novelty .
Q. How should researchers design experiments to ensure reproducibility when testing D21-2393?
Experimental design must include:
- Detailed protocols (e.g., compound preparation, dosage, control groups) .
- Replicable sampling methods (e.g., randomization, sample size justification) .
- Transparent data reporting (e.g., raw data in supplementary files, statistical thresholds) . For in vivo studies, adhere to NIH guidelines for preclinical reporting, including animal welfare and ethical approvals .
Q. What are common pitfalls in data collection for D21-2393 studies, and how can they be mitigated?
Key issues include:
- Instrumentation bias : Calibrate equipment and validate assays using standardized controls .
- Response bias in surveys : Avoid binary (yes/no) questions; use Likert scales for nuanced feedback .
- Sampling errors : Use stratified sampling or power analysis to ensure representativeness .
Advanced Research Questions
Q. How can researchers resolve contradictions in D21-2393 data across different experimental models?
Contradictions often arise from model-specific variability (e.g., cell lines vs. whole organisms) or methodological discrepancies . To address this:
- Conduct triangulation by cross-validating results with multiple techniques (e.g., Western blot, RNA-seq) .
- Perform sensitivity analysis to identify variables influencing outcomes (e.g., pH, temperature) .
- Compare dosage-response curves across models to isolate confounding factors .
Q. What advanced statistical methods are suitable for analyzing non-linear effects of D21-2393?
- Mixed-effects models : Account for hierarchical data structures (e.g., repeated measures in longitudinal studies) .
- Machine learning algorithms : Use clustering (e.g., k-means) to identify subpopulations with divergent responses .
- Bayesian inference : Quantify uncertainty in pharmacokinetic parameters, especially with limited sample sizes .
Q. How can researchers ensure ethical rigor when publishing controversial findings about D21-2393?
- Pre-register studies to avoid outcome reporting bias .
- Disclose conflicts of interest (e.g., funding sources) and provide raw data for peer scrutiny .
- Use neutral language in manuscripts; avoid overstating implications without mechanistic evidence .
Methodological Guidelines
- Literature Review : Use databases like Web of Science to identify gaps, focusing on in vivo efficacy and toxicity profiles of D21-2393 .
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
- Manuscript Preparation : Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail and supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
